![molecular formula C25H23N3S B188377 (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine CAS No. 5486-01-1](/img/structure/B188377.png)
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is known to act as a monoamine oxidase inhibitor, which leads to the accumulation of dopamine in the brain. This accumulation can cause damage to the dopaminergic neurons, leading to the development of Parkinson's disease-like symptoms. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is also known to induce oxidative stress, which can further exacerbate the damage to the neurons.
Biochemical and Physiological Effects:
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has also been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in behavior and mood.
实验室实验的优点和局限性
One of the main advantages of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, which can be used to study the mechanisms of the disease and test potential treatments. However, one of the limitations of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is its toxicity, which can lead to the death of animals if not used properly.
未来方向
There are several future directions for the study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, including the development of new drugs that can target the specific mechanisms of Parkinson's disease, the investigation of the role of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in other neurodegenerative diseases, and the development of new animal models that can better mimic the human disease. Additionally, the use of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in combination with other compounds may provide new insights into the mechanisms of neurodegeneration and potential treatments.
In conclusion, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has the potential to provide new insights into the mechanisms of neurodegeneration and potential treatments for Parkinson's disease and other related disorders.
合成方法
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine can be synthesized through a multi-step process involving the reaction of 4-methylthio-3-methyl-5-phenyl-1H-pyrazole with 4-methylbenzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 4-methylbenzylamine to obtain (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine as a yellow solid.
科学研究应用
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a tool to study the structure and function of proteins and enzymes. In neuroscience, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a model compound to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
属性
CAS 编号 |
5486-01-1 |
|---|---|
分子式 |
C25H23N3S |
分子量 |
397.5 g/mol |
IUPAC 名称 |
1-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C25H23N3S/c1-18-9-13-21(14-10-18)26-17-24-20(3)27-28(22-7-5-4-6-8-22)25(24)29-23-15-11-19(2)12-16-23/h4-17H,1-3H3 |
InChI 键 |
ANTQZFYDMRSAEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



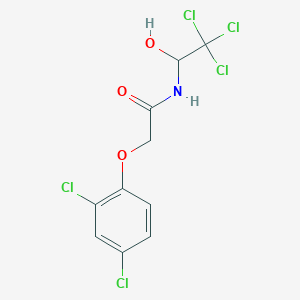

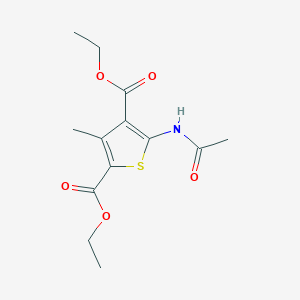
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
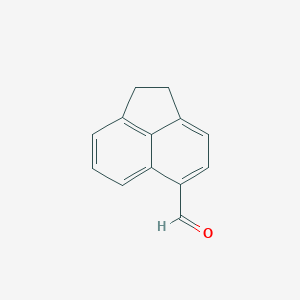
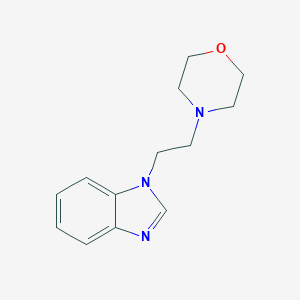

![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
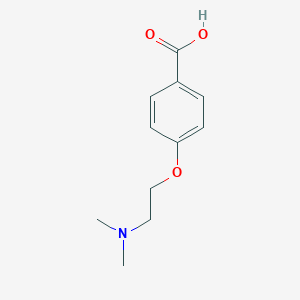
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
